molecular formula C12H21NO B2641937 N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide CAS No. 2224290-75-7

N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide

Cat. No.: B2641937
CAS No.: 2224290-75-7
M. Wt: 195.306
InChI Key: ZHVOHUQTULRTLH-UHFFFAOYSA-N
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Description

N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with three methyl groups and an amide group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide typically involves the reaction of 1,4,4-trimethylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide: Similar structure with a different substitution pattern on the cyclohexyl ring.

    N-(1,1-Dimethyl-3-oxobutyl)prop-2-enamide: Contains a different substituent on the amide nitrogen.

Uniqueness

N-(1,4,4-Trimethylcyclohexyl)prop-2-enamide is unique due to its specific substitution pattern on the cyclohexyl ring, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(1,4,4-trimethylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-5-10(14)13-12(4)8-6-11(2,3)7-9-12/h5H,1,6-9H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVOHUQTULRTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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